(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
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Overview
Description
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chemical compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the hydroxy group and the carbamic acid tert-butyl ester moiety. Common synthetic routes may involve:
Cyclization reactions: to form the pyrrolidine ring.
Hydroxylation: to introduce the hydroxy group.
Carbamoylation: to attach the carbamic acid tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The ester and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with modified functional groups.
Scientific Research Applications
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride
- (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride
Uniqueness
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H19ClN2O3 |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxypyrrolidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H |
InChI Key |
UYFVSDFSFICTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O.Cl |
Origin of Product |
United States |
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